1-Octyl-2-thiourea
Overview
Description
1-Octyl-2-thiourea is a derivative of thiourea, which is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Thiourea is a reagent in organic synthesis .
Molecular Structure Analysis
Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt on further hydrolysis reaction of this salt results in the formation of thiol and urea . Thiourea also serves as a source of sulfide upon reaction with metal ions .Physical And Chemical Properties Analysis
Thiourea is a white crystalline solid . It is noncombustible, but decomposes with heating . It is slightly soluble in water, soluble in hot water . Hydrolysis occurs rapidly with strong acid/base media .Scientific Research Applications
Antibacterial Properties
Thiourea and its derivatives, including “1-Octyl-2-thiourea”, have been found to possess antibacterial properties . This makes them valuable in the development of new antibacterial drugs.
Antioxidant Properties
These compounds also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Applications
Thiourea derivatives have been studied for their anticancer properties . This research could potentially lead to the development of new cancer treatments.
Anti-Inflammatory Uses
The anti-inflammatory properties of thiourea derivatives make them useful in the treatment of diseases characterized by inflammation .
Anti-Alzheimer’s Disease Potential
Research has shown that thiourea derivatives may have potential in the treatment of Alzheimer’s disease . This is a promising area of research given the increasing prevalence of this disease.
Antituberculosis Properties
Thiourea derivatives have been found to have antituberculosis properties . This could lead to the development of new treatments for tuberculosis.
Antimalarial Applications
Thiourea and its derivatives have been studied for their antimalarial properties . This research could potentially lead to the development of new antimalarial drugs.
Applications in Organic Synthesis
Thiourea has a wide range of uses in organic synthesis reactions as intermediates . This makes it an incredibly versatile compound in the field of organic chemistry.
Mechanism of Action
Target of Action
1-Octyl-2-thiourea is a type of thiourea derivative . Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . .
Mode of Action
It is known that thioureas, in general, can act as brønsted acid catalysts . They are involved in various reactions, including glycosylations .
Biochemical Pathways
Thiourea derivatives, including 1-Octyl-2-thiourea, have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Pharmacokinetics
A study on thiourea derivatives, including dsa-00, dsa-02, and dsa-09, showed characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics .
Result of Action
Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Safety and Hazards
Future Directions
Thiourea and its derivatives have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Further exploration of thiourea and its derivatives for their biological roles in plants is suggested .
properties
IUPAC Name |
octylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKUNEDFMJPMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365252 | |
Record name | Octylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13281-03-3 | |
Record name | Octylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13281-03-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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